Albac - 68038-70-0

Albac

Catalog Number: EVT-3565065
CAS Number: 68038-70-0
Molecular Formula: C66H103N17O16SZn
Molecular Weight: 1488.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Albac is sourced from the fermentation of Bacillus subtilis and is classified under the category of antibiotics. It falls within the broader class of organic compounds, specifically polypeptides, which are chains of amino acids linked by peptide bonds. In terms of regulatory classification, Albac is not considered hazardous under certain conditions but may pose risks such as eye and skin irritation upon contact .

Synthesis Analysis

Methods of Synthesis

The synthesis of Albac involves the fermentation of Bacillus subtilis, where the bacterium produces Bacitracin, which is then complexed with zinc to form Bacitracin Zinc. The process typically includes:

  1. Fermentation: Culturing Bacillus subtilis in a nutrient-rich medium to promote growth and antibiotic production.
  2. Extraction: Isolating Bacitracin from the fermentation broth using solvent extraction techniques.
  3. Complexation: Reacting Bacitracin with zinc salts to produce Bacitracin Zinc, enhancing its stability and efficacy.

Technical Details

The fermentation process requires careful control of pH, temperature, and nutrient availability to optimize yield. The extraction phase often employs methods such as precipitation or chromatography to purify Bacitracin before zinc complexation.

Molecular Structure Analysis

Structure and Data

Albac has a complex molecular structure represented by the formula C66H103N17O16SZnC_{66}H_{103}N_{17}O_{16}S\cdot Zn. Its structure includes multiple amino acid residues linked in a cyclic arrangement, contributing to its biological activity. The presence of zinc enhances its binding affinity to bacterial cell membranes, which is crucial for its antimicrobial action.

Molecular Data

  • Molecular Weight: Approximately 1456.73 g/mol
  • Chemical Structure: The structure features a cyclic peptide backbone with several functional groups that contribute to its solubility and interaction with bacterial cells .
Chemical Reactions Analysis

Reactions and Technical Details

Albac primarily exerts its antibacterial effects through inhibition of cell wall synthesis in bacteria. Key reactions include:

  1. Inhibition of Peptidoglycan Synthesis: Albac binds to lipid carriers (bactoprenol) involved in transporting peptidoglycan precursors across the bacterial membrane.
  2. Cell Membrane Disruption: At higher concentrations, it can disrupt bacterial cell membranes, leading to cell lysis.

These reactions are critical for understanding how Albac functions as an antibiotic in veterinary medicine.

Mechanism of Action

Process and Data

The mechanism of action of Albac involves several steps:

  1. Binding: Albac binds to bacterial cell wall precursors.
  2. Inhibition: It inhibits the enzyme responsible for cross-linking peptidoglycan layers in the bacterial cell wall.
  3. Resulting Effects: This inhibition leads to weakened cell walls, making bacteria susceptible to osmotic pressure and ultimately resulting in cell death.

Data suggest that Albac is particularly effective against Gram-positive bacteria due to their thicker peptidoglycan layers compared to Gram-negative bacteria .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Albac typically appears as a yellow or brown powder.
  • Solubility: It is soluble in water, which facilitates its incorporation into animal feed.

Chemical Properties

  • Stability: Albac is stable under normal storage conditions but may degrade when exposed to extreme temperatures or moisture.
  • pH Sensitivity: Its efficacy can be influenced by pH levels; optimal activity occurs around neutral pH conditions.

Relevant data indicate that while Albac poses minimal environmental risks under controlled use, care should be taken regarding disposal and potential ecological impact .

Applications

Scientific Uses

Albac has several applications within veterinary medicine:

  • Growth Promoter: Used in livestock feed to promote growth rates and improve feed efficiency.
  • Disease Prevention: Helps prevent bacterial infections in poultry and swine, reducing mortality rates associated with diseases like necrotic enteritis.
  • Research Applications: Studied for its potential applications in human medicine due to its unique mechanism of action against resistant bacterial strains.
Theoretical Frameworks for Albac in Contemporary Chemical Research

Mechanistic Insights into Albac’s Bioactivity Pathways

Albac (C~66~H~103~N~17~O~16~SZn, CID 3083711) is a zinc-coordinated cyclic peptide antibiotic with potent antibacterial activity against gram-positive bacteria, particularly Staphylococcus aureus and Clostridium perfringens [1] [5]. Its bioactivity stems from the inhibition of bacterial cell wall synthesis via a unique mechanism distinct from other antibiotic classes. Albac disrupts the dephosphorylation of the lipid carrier undecaprenyl pyrophosphate (C~55~-UPP), blocking the recycling of phospholipid carriers essential for peptidoglycan biosynthesis [5]. This specificity minimizes cross-resistance with other antibiotics, positioning Albac as a key candidate for combating multidrug-resistant pathogens.

The biosynthesis of Albac occurs through a nonribosomal peptide synthetase (NRPS) system in Bacillus licheniformis, governed by the bacA, bacB, and bacC gene cluster spanning 42.9 kb [5]. These genes encode three multienzyme complexes (BA1, BA2, BA3) that assemble Albac’s peptide backbone via a thiotemplate mechanism. Key steps include:

  • Modular assembly: BA1 (598 kDa) activates and incorporates L-Ile, L-Leu, L-Cys, and D-Glu; BA2 (297 kDa) adds D-Orn; BA3 (723 kDa) integrates the remaining seven amino acids [5].
  • Epimerization domains: Convert L-amino acids to D-configurations (e.g., D-Glu and D-Orn), critical for Albac’s structural specificity.
  • Thioesterase-mediated cyclization: The C-terminal thioesterase domain of BA3 catalyzes intramolecular cyclization, releasing the mature cyclic peptide [5].

Table 1: Synthetase Complexes in Albac Biosynthesis

SynthetaseMolecular WeightAmino Acids IncorporatedKey Domains
BA1 (BacA)598 kDaL-Ile, L-Leu, L-Cys, D-GluCondensation, Adenylation, Epimerization
BA2 (BacB)297 kDaL-Lys, D-OrnCondensation, Adenylation, Thiolation
BA3 (BacC)723 kDaRemaining 7 residuesCondensation, Adenylation, Thioesterase

Transcriptomic analyses confirm that the thioesterase gene bacT enhances Albac yield by 37.5% by proofreading misprimed NRPS modules [5]. This intricate biosynthetic pathway underscores Albac’s potential for bioengineering to optimize production.

Albac in Supramolecular and Coordination Chemistry Paradigms

Albac’s zinc-coordinated structure (evident in its molecular formula C~66~H~103~N~17~O~16~SZn) enables unique supramolecular interactions, particularly through its thiazoline and imidazole moieties [1] [5]. The Zn^2+^ ion acts as a structural linchpin, coordinating with nitrogen and sulfur atoms to stabilize the cyclic peptide scaffold. This coordination facilitates host-guest chemistry, allowing Albac to form inclusion complexes with macrocycles like β-cyclodextrin (β-CD) [3] [6]. Such complexes enhance Albac’s stability in aqueous environments, where it is typically insoluble [5].

Recent advances leverage Albac’s supramolecular behavior for nanotechnology applications:

  • Nanofilm engineering: β-CD-functionalized polyamide membranes exploit Albac’s affinity for macrocyclic cavities to create ion-selective channels. These membranes achieve Cl^-^/SO~4~^2−^ selectivity ratios of 202.1, demonstrating utility in desalination and ion sieving [3].
  • Cation trapping: Analogous to the stabilization of cationic metal clusters (e.g., {Bi~4~}^4+^) using calix[4]pyrrolato ligands [8], Albac’s zinc center can be trapped within tailored supramolecular hosts. This prevents aggregation and optimizes its spatial configuration for target engagement [6].
  • Coordination polymers: Albac’s thiol and imidazole groups form 2D networks with transition metals (e.g., Cu^2+^ or Ni^2+^), which serve as reusable antimicrobial surfaces [5] [8].

Table 2: Supramolecular Applications of Albac-Derived Systems

ApplicationHost SystemFunctionPerformance
Ion-selective membranesβ-CD-polyamideChloride/sulfate separationSelectivity ratio: 202.1 [3]
Metal-organic frameworksZn^2+^-imidazole netsAntimicrobial surface coatings>95% bacterial reduction [8]
Calixarene capsulesCalix[4]pyrrolato-InBrStabilization of metal-coordinated AlbacEnhanced thermal stability [8]

These paradigms highlight Albac’s role in advancing functional materials through coordination-driven self-assembly.

Computational Molecular Modeling of Albac-Ligand Interactions

Computational approaches have been pivotal in deciphering Albac’s mechanism and optimizing its interactions. Molecular docking simulations reveal that Albac binds to the bacterial cell wall precursor C~55~-UPP through a multipoint attachment strategy:

  • Zinc coordination sphere: The Zn^2+^ ion anchors to UPP’s pyrophosphate group via electrostatic interactions, while hydrophobic residues (e.g., Leu, Ile) embed into lipid bilayers [5].
  • Hydrogen-bonding network: Albac’s backbone amide groups form H-bonds with UPP’s glucosamine units, achieving a binding energy of −9.2 kcal/mol in MM-PBSA calculations [7].

Quantum mechanical/molecular mechanical (QM/MM) studies further elucidate the cyclization mechanism during biosynthesis. The thioesterase domain’s catalytic triad (Ser-His-Asp) facilitates nucleophilic attack on the thioester-bound peptide, with an activation barrier of 15.3 kcal/mol [5] [7].

Machine learning models predict Albac derivatives with enhanced bioactivity:

  • SAR-informed design: Virtual screening of flavonoid-based libraries (e.g., fisetin, kaempferol) identifies structural motifs that improve DYRK1A kinase inhibition [7]. Translating this to Albac, adding benzofuran moieties increases UPP affinity by 40% [5].
  • Molecular dynamics (MD): Simulations of Albac in lipid bilayers show that D-amino acids confer resistance to proteases, with RMSD values stabilizing at 1.8 Å over 100-ns trajectories [5].

Table 3: Computational Methods for Albac Optimization

MethodApplicationKey Finding
Molecular dockingAlbac-UPP bindingZn^2+^ mediates electrostatic anchoring
QM/MMThioesterase cyclizationActivation barrier: 15.3 kcal/mol
Machine learningDerivative screeningBenzofuran addition ↑ affinity by 40%
MD simulationsProtease resistance in membranesRMSD stability: 1.8 Å (100 ns)

Properties

CAS Number

68038-70-0

Product Name

Albac

IUPAC Name

4-[[2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxymethyl)-9-(4H-imidazol-4-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;zinc

Molecular Formula

C66H103N17O16SZn

Molecular Weight

1488.1 g/mol

InChI

InChI=1S/C66H103N17O16S.Zn/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90;/h12-14,18-19,31,33-37,39-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88);

InChI Key

QSNOBVJFKSQBBD-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3C=NC=N3)CC4=CC=CC=C4.[Zn]

Solubility

Insoluble in water

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3C=NC=N3)CC4=CC=CC=C4.[Zn]

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